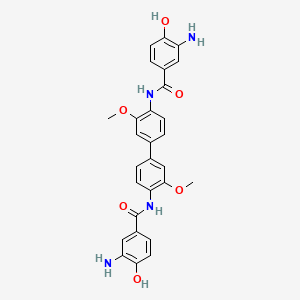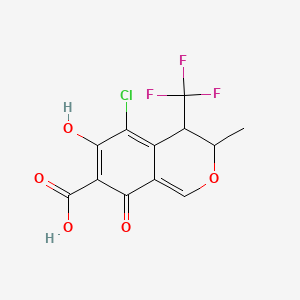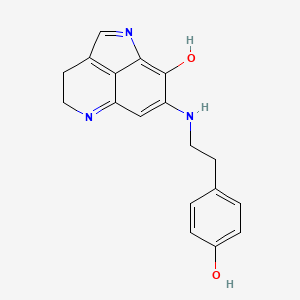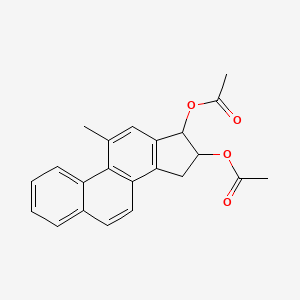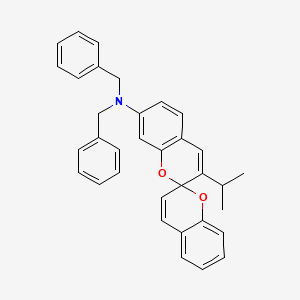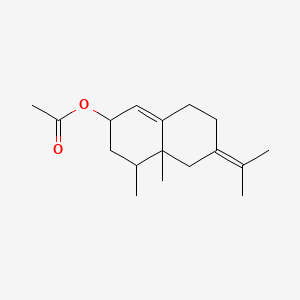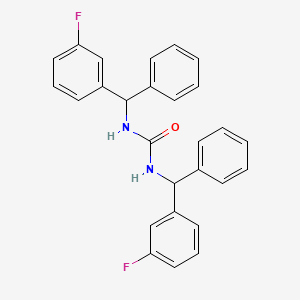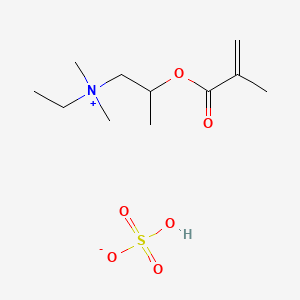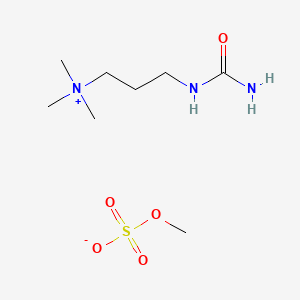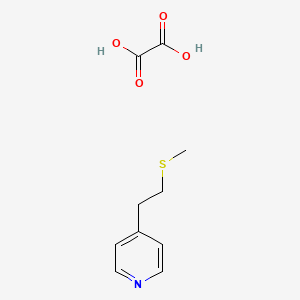
4-(2-Methylthioethyl)pyridinium oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthioethyl)pyridinium oxalate is a pyridinium salt that combines the pyridinium cation with the oxalate anion. Pyridinium salts are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The oxalate anion, derived from oxalic acid, is commonly used in coordination chemistry and has various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthioethyl)pyridinium oxalate typically involves the reaction of 4-(2-Methylthioethyl)pyridine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to various purification techniques, including filtration, crystallization, and drying.
化学反応の分析
Types of Reactions
4-(2-Methylthioethyl)pyridinium oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-Methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The oxalate anion can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxalate anion under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium oxalates.
科学的研究の応用
4-(2-Methylthioethyl)pyridinium oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and coordination polymers.
作用機序
The mechanism of action of 4-(2-Methylthioethyl)pyridinium oxalate involves its interaction with various molecular targets. The pyridinium cation can interact with nucleophilic sites in biological molecules, while the oxalate anion can chelate metal ions. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2-Methylthioethyl)pyridinium chloride
- 4-(2-Methylthioethyl)pyridinium bromide
- 4-(2-Methylthioethyl)pyridinium nitrate
Uniqueness
4-(2-Methylthioethyl)pyridinium oxalate is unique due to the presence of the oxalate anion, which imparts distinct chemical and physical properties. The oxalate anion’s ability to form strong coordination bonds with metal ions makes this compound particularly useful in coordination chemistry and materials science.
特性
CAS番号 |
134480-47-0 |
|---|---|
分子式 |
C10H13NO4S |
分子量 |
243.28 g/mol |
IUPAC名 |
4-(2-methylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C8H11NS.C2H2O4/c1-10-7-4-8-2-5-9-6-3-8;3-1(4)2(5)6/h2-3,5-6H,4,7H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
VTXXZDMKBVHZDM-UHFFFAOYSA-N |
正規SMILES |
CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


